A Technical Guide and Research Prospectus on 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
A Technical Guide and Research Prospectus on 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Abstract: This document provides a comprehensive overview of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (CAS No. 1432681-53-2), a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available research on this specific molecule, this guide synthesizes foundational chemical data with an expert analysis of its structural features and the established biological activities of related pyrrolopyridine isomers. It further proposes a strategic research workflow for the initial characterization and screening of this compound, aiming to unlock its therapeutic potential. This paper is intended for researchers, scientists, and drug development professionals interested in exploring new chemical matter for innovative therapeutic interventions.
Part 1: Foundational Knowledge and Structural Analysis
Introduction to the Pyrrolopyridine Scaffold
The pyrrolopyridine core, a bicyclic system composed of fused pyrrole and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of biologically active natural products and synthetic compounds.[1] Depending on the arrangement of the nitrogen atoms and the fusion of the rings, six distinct isomers of pyrrolopyridine exist, each offering a unique three-dimensional arrangement of atoms and hydrogen bonding capabilities.[1] Derivatives of these isomers have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and analgesic properties.[1] The therapeutic success of drugs incorporating a pyrrolopyridine scaffold underscores the value of exploring novel derivatives for drug discovery programs.
Physicochemical Properties of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a saturated (non-aromatic) derivative of the pyrrolo[2,3-c]pyridine core. Its fundamental properties, as compiled from chemical supplier data, are summarized below.
| Property | Value | Source |
| CAS Number | 1432681-53-2 | [2][3][4] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| IUPAC Name | 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine | [2] |
| SMILES | CN1CCC2CCNCC21 | [2] |
| Purity | Typically ≥95% | [2] |
Structural Insights for Drug Design
The structure of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine presents several key features for consideration in drug design:
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Saturated Bicyclic Core: The octahydro- nature of the ring system imparts a rigid, three-dimensional conformation, which can be advantageous for achieving high-affinity and selective binding to protein targets. This contrasts with the planar nature of its aromatic pyrrolopyridine counterparts.
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Tertiary Amine: The methyl group on one of the nitrogen atoms creates a tertiary amine. This functional group can serve as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. Its basicity can also influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.
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Secondary Amine: The presence of a secondary amine in the other ring provides an additional site for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Part 2: Potential Therapeutic Applications Based on Related Isomers
While direct biological data for 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is not yet available in peer-reviewed literature, the well-documented activities of other pyrrolopyridine isomers provide a strong rationale for its investigation in several therapeutic areas.
Oncology
Derivatives of various pyrrolopyridine isomers have shown significant promise as anticancer agents through diverse mechanisms of action:
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Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, leading to potent antitumor activities against cervical, gastric, and breast cancer cell lines.[5] These compounds disrupt microtubule dynamics, causing cell cycle arrest in the G2/M phase and inducing apoptosis.[5]
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Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in ovarian, prostate, and breast cancers.[6] Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective and orally available ATM inhibitors, demonstrating in vivo antitumor activity.[7]
The rigid scaffold of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine could serve as a novel template for the design of inhibitors targeting these or other relevant cancer targets.
Neurological and Inflammatory Disorders
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic and sedative properties, suggesting potential applications in treating diseases of the nervous system.[1] Additionally, the inhibition of kinases such as FMS by related scaffolds points towards potential utility in inflammatory disorders like rheumatoid arthritis, where macrophages play a key pathological role.[6]
Part 3: Proposed Research Workflow for Biological Characterization
To elucidate the biological activity of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a systematic, multi-tiered screening approach is recommended. The following workflow is designed to efficiently identify potential therapeutic applications and guide further development.
Initial High-Throughput Screening (HTS)
Objective: To broadly assess the biological activity of the compound across a diverse range of molecular targets.
Methodology:
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Compound Preparation: Prepare a stock solution of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
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Assay Plate Preparation: Serially dilute the stock solution to create a concentration range for dose-response studies.
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Target Panels: Screen the compound against a panel of assays, including:
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Kinase Panel: A broad panel of recombinant human kinases to identify potential inhibitory activity.
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GPCR Panel: A panel of G-protein coupled receptor binding or functional assays.
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Ion Channel Panel: A selection of key ion channel functional assays.
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Cell Viability Panel: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) to assess cytotoxic or antiproliferative effects.
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Data Analysis: Analyze the screening data to identify any "hits" – instances where the compound shows significant activity against a particular target or cell line.
Hit Validation and Secondary Assays
Objective: To confirm the initial screening results and further characterize the compound's activity.
Methodology:
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Confirmation Assays: Re-test the compound in the primary assay in which it was identified as a hit to confirm its activity.
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Orthogonal Assays: Employ a different assay format to measure the same biological endpoint, ensuring the observed activity is not an artifact of the primary assay technology.
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Dose-Response Studies: Perform detailed dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.
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Selectivity Profiling: If the compound is a kinase inhibitor, test it against a smaller, more focused panel of related kinases to assess its selectivity.
Mechanism of Action (MoA) Studies
Objective: To understand how the compound exerts its biological effect at a molecular and cellular level.
Methodology (Example for an anticancer hit):
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Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.
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Apoptosis Assays: Employ methods such as Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.
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Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or western blotting for downstream signaling pathways to confirm that the compound interacts with its intended target within the cell.
Visualization of Proposed Research Workflow
Caption: Proposed workflow for the biological characterization of the compound.
Conclusion
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine represents an under-explored chemical entity with a promising structural framework for the development of novel therapeutics. While direct biological data is currently lacking, the established pharmacological relevance of the broader pyrrolopyridine class of compounds provides a strong impetus for its investigation. The proposed research workflow offers a clear and logical path for the systematic evaluation of this molecule, from initial high-throughput screening to detailed mechanism of action studies. The insights gained from such investigations will be crucial in determining the therapeutic potential of this and related saturated heterocyclic scaffolds in oncology, neuroscience, and beyond.
References
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National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Retrieved from [Link]
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Guo, T., et al. (2025, June 26). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited (Page 80). Retrieved from [Link]
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Chembase.cn. (n.d.). [2][7]Dioxolo[4,5-b]pyridin-6-ylmethanamine | CAS#:1260671-81-5. Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 1432681-53-2 | 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]
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